Cyclopropanecarbonyl chloride

概要

説明

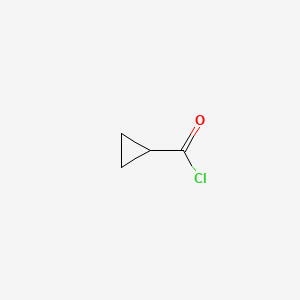

Cyclopropanecarbonyl chloride, also known as cyclopropanecarboxylic acid chloride, is a chemical compound with the molecular formula C₄H₅ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

準備方法

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl chloride is typically synthesized from cyclopropanecarboxylic acid. The most common method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under reflux conditions, where the acid reacts with the chloride reagent to form the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the reaction and manage the exothermic nature of the process .

化学反応の分析

Types of Reactions: Cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid.

Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, chloroform.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

科学的研究の応用

Cyclopropanecarbonyl chloride is widely used in scientific research due to its versatility:

作用機序

The mechanism by which cyclopropanecarbonyl chloride exerts its effects is primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the cyclopropylcarbonyl group into target molecules, thereby modifying their chemical and biological properties .

類似化合物との比較

Cyclopropanecarbonyl chloride can be compared with other acyl chlorides such as:

Acetyl chloride (CH₃COCl): More commonly used but less reactive due to the absence of the strained cyclopropyl ring.

Propionyl chloride (C₂H₅COCl): Similar in reactivity but lacks the unique properties imparted by the cyclopropyl group.

Benzoyl chloride (C₆H₅COCl): Aromatic acyl chloride with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of the cyclopropyl ring, which imparts strain and increases its reactivity compared to linear acyl chlorides. This makes it particularly useful in synthesizing compounds with specific structural and electronic properties .

生物活性

Cyclopropanecarbonyl chloride (C3H3ClO), also known as cyclopropanecarboxylic acid chloride, is an organic compound characterized by a cyclopropane ring attached to a carbonyl group and a chlorine atom. This unique structure grants it significant versatility in chemical reactions, particularly as an acylating agent. This article explores its biological activities, mechanisms of action, and relevant case studies.

This compound is primarily synthesized through various chemical processes. One notable method involves chlorination and cyclization of alpha-acetyl-gamma-butyrolactone, which results in high yields and simplified processing conditions suitable for industrial applications . The compound's reactivity is largely attributed to the electrophilic nature of the carbonyl chloride group, enabling it to interact with nucleophiles effectively .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its ability to form reactive intermediates that can interact with various biological macromolecules. The following are key areas of biological activity associated with this compound:

- Enzyme Inhibition : Cyclopropanecarbonyl derivatives have been shown to inhibit specific enzymes, including aldehyde dehydrogenase (ALDH). This inhibition occurs through covalent modification of the enzyme's active site, leading to loss of enzymatic activity .

- Antimicrobial Properties : Some studies suggest that cyclopropane derivatives possess antimicrobial activities, potentially making them useful in developing new antibiotics. The mechanism often involves disruption of microbial metabolic pathways .

- Neurochemical Effects : Cyclopropanecarbonyl compounds may influence neurotransmitter systems in the central nervous system. For instance, they can affect glutamate neurotransmission, which is crucial for memory and learning processes .

The biological effects of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to permanent modifications that affect their function.

- Electrophilic Attack : The carbonyl carbon in this compound is highly electrophilic, making it susceptible to nucleophilic attack by amino acids in proteins, which can alter protein function and activity .

- Metabolic Pathways : Research has indicated that certain bacteria can utilize cyclopropanecarboxylate (a related compound) as a carbon source, suggesting pathways for degradation and potential biotransformation involving cyclopropane derivatives .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of ALDH by cyclopropanecarbonyl derivatives. It was found that these compounds could modify the enzyme's active site through a mechanism involving the formation of a hemithioacetal intermediate, ultimately leading to decreased enzyme activity .

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of cyclopropane derivatives demonstrated their effectiveness against various bacterial strains. The study highlighted the potential for these compounds as lead structures in antibiotic development due to their unique mechanisms of action against microbial targets .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cyclopropanecarbonyl chloride, and how do reaction conditions influence yield?

this compound is synthesized via chlorination of cyclopropanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Chlorination : Cyclopropanecarboxylic acid reacts with SOCl₂ under reflux (60–80°C) for 4–6 hours, yielding the acyl chloride .

- Purification : Distillation at 119°C (lit.) under inert atmosphere to avoid hydrolysis .

- Yield Optimization : Excess SOCl₂ (1.5–2.0 equivalents) and anhydrous conditions are critical to achieve >90% purity. Moisture exposure reduces yield due to hydrolysis .

Q. How can this compound be characterized to confirm structural integrity?

Methodological characterization includes:

- Spectroscopy :

- IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .

- ¹H NMR : Signals at δ 1.0–1.5 ppm (cyclopropane ring protons) and δ 3.0–3.5 ppm (CH adjacent to carbonyl) .

- Physical Properties : Validate against literature values (e.g., density: 1.152 g/mL at 25°C; refractive index: 1.452) .

Q. What precautions are essential when handling this compound in laboratory settings?

- Storage : Keep at 2–8°C in sealed, moisture-free containers .

- Safety Gear : Use nitrile gloves, goggles, and fume hoods to prevent exposure to vapors .

- Reactivity : Avoid water contact (violent hydrolysis) and incompatible bases (e.g., amines) unless in controlled stoichiometry .

Advanced Research Questions

Q. How can this compound be utilized to introduce cyclopropane motifs in drug discovery?

- Acylation Reactions : React with amines to form cyclopropanecarboxamides, a common pharmacophore. For example:

- Step 1 : Add this compound (1.1 equivalents) to a stirred solution of amine in dry dichloromethane at 0°C .

- Step 2 : Neutralize with aqueous NaHCO₃, extract, and purify via column chromatography (hexane/ethyl acetate) .

- Case Study : Synthesis of triazolopiperazine-amides for CNS targets, where cyclopropane enhances metabolic stability .

Q. What strategies mitigate instability issues during reactions involving this compound?

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM) .

- Low-Temperature Reactions : Conduct acylations at 0–5°C to suppress side reactions (e.g., ring-opening) .

- In Situ Derivatization : Generate intermediates like cyclopropanecarbonyl isothiocyanate without isolating the chloride, minimizing decomposition .

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

- Steric Effects : The strained cyclopropane ring increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitutions .

- Electronic Effects : Ring strain (≈27 kcal/mol) enhances conjugation with the carbonyl group, evidenced by IR redshift of C=O stretch compared to non-cyclopropane analogs .

Q. Data Contradiction Analysis

Q. Discrepancies in reported solubility: How should researchers reconcile conflicting data?

- Literature Conflicts : Some sources claim solubility in polar aprotic solvents (e.g., DMF), while others note limited solubility .

- Resolution :

Q. Methodological Tables

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 119°C | |

| Density (25°C) | 1.152 g/mL | |

| Refractive Index (n²⁰/D) | 1.452 | |

| Solubility in Water | Reacts violently |

Table 2: Synthetic Applications in Medicinal Chemistry

| Target Compound | Reaction Type | Key Conditions | Reference |

|---|---|---|---|

| Cyclopropanecarboxamide | Nucleophilic acyl substitution | Dry DCM, 0°C, 2h | |

| Thioureido derivatives | Isothiocyanate formation | NH₄SCN, acetonitrile, reflux |

特性

IUPAC Name |

cyclopropanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOSILUVXHVRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063266 | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-34-1 | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。